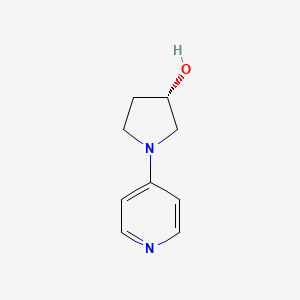

(S)-1-(Pyridin-4-yl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-pyridin-4-ylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWFIGUFNRYPN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80707343 | |

| Record name | (3S)-1-(Pyridin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80707343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194668-44-5 | |

| Record name | (3S)-1-(Pyridin-4-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80707343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Pyridin 4 Yl Pyrrolidin 3 Ol and Enantiomerically Enriched Analogues

Stereoselective Construction of the Pyrrolidin-3-ol Core

The primary challenge in synthesizing (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol lies in the enantioselective formation of the chiral pyrrolidin-3-ol backbone. Several distinct strategies have been developed to address this, ranging from cycloaddition reactions to the use of nature's chiral building blocks and enzymatic transformations.

Asymmetric 1,3-Dipolar Cycloaddition Approaches

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as a powerful method for the de novo construction of the pyrrolidine (B122466) ring with high stereocontrol. sigmaaldrich.com This approach typically involves the in-situ generation of an azomethine ylide from an imino ester, which then undergoes a [3+2] cycloaddition with an alkene. The stereochemical outcome is dictated by the chiral catalyst, often a metal complex with a chiral ligand.

Copper(I) and silver(I) complexes are commonly employed catalysts for these transformations. For instance, the reaction of an imino ester derived from glycine (B1666218) with an electron-deficient alkene in the presence of a Cu(I) catalyst and a chiral ligand can produce highly functionalized pyrrolidines with excellent enantioselectivity. nih.gov The choice of ligand is critical for achieving high levels of stereocontrol.

| Catalyst System | Dipolarophile | Azomethine Ylide Precursor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cu(I)/TF-BiphamPhos | 1,1-gem-difluorostyrenes | Glycine imino esters | Toluene | up to 96 | >20:1 | up to 97 |

| Ag₂CO₃ | N-tert-butanesulfinylazadienes | Imino esters | Toluene | Moderate to Good | Good to Excellent | N/A |

Chiral Pool Synthesis Strategies from Natural Precursors

The "chiral pool" refers to the collection of abundant and inexpensive enantiopure compounds provided by nature, such as amino acids and sugars. nih.gov These natural products serve as excellent starting materials for the synthesis of complex chiral molecules, including (S)-pyrrolidin-3-ol. L-malic acid and L-glutamic acid are common precursors for this purpose.

A synthetic route starting from (S)-malic acid can be transformed into a key pyrrolidinone intermediate, which can then be reduced to afford the desired (S)-pyrrolidin-3-ol. researchgate.net For example, (S)-malic acid can be converted to a chiral succinimide (B58015) derivative, which then undergoes reductive transformations to yield the target heterocycle. Similarly, 4-hydroxy-L-proline, another readily available chiral precursor, can be stereoselectively manipulated to produce various substituted pyrrolidin-3-ols. The synthesis of Doripenem, a carbapenem (B1253116) antibiotic, utilizes 4-hydroxyproline (B1632879) which is converted to a mesylate and then reduced.

| Natural Precursor | Key Intermediate | Key Transformation(s) | Overall Yield |

| (S)-Malic Acid | (R)-2-methylsuccinate dimethyl ester | Methylation, Reductive de-hydroxylation | - |

| 4-Hydroxy-L-proline | N-Boc-4-ketoproline | TEMPO oxidation | - |

| L-Glutamic Acid | (3S)-Piperidinol synthon | Regioselective reduction, Phenyl group migration | - |

Enzymatic Transformations in Pyrrolidine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases and ketoreductases, have been successfully employed in the preparation of enantiomerically enriched pyrrolidin-3-ols.

Kinetic resolution is a prominent enzymatic strategy. In this approach, an enzyme selectively acylates one enantiomer of a racemic mixture of pyrrolidin-3-ol, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) can be used for the acetylation of racemic N-protected 3-hydroxypyrrolidines, providing both enantiomers with high optical purity. Dynamic kinetic resolution (DKR) protocols, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, have been developed to overcome the 50% theoretical yield limit of traditional kinetic resolution.

| Enzyme | Substrate | Transformation | Product | Enantiomeric Excess (ee, %) | Yield (%) |

| Amano Lipase P | Racemic N-Cbz-3-hydroxypyrrolidine | Acetylation | (R)-N-Cbz-3-acetoxypyrrolidine | >99 | 48 |

| Amano Lipase P | Racemic N-Cbz-3-hydroxypyrrolidine | Acetylation | (S)-N-Cbz-3-hydroxypyrrolidine | 98 | 49 |

| Lipase PS-IM | Racemic N-Cbz-3-hydroxypyrrolidine | Acetylation (DKR) | (R)-N-Cbz-3-acetoxypyrrolidine | 95 | 87 |

Reductive Approaches to Substituted Pyrrolidin-3-ols

Reductive strategies provide another versatile entry to the pyrrolidin-3-ol core. These methods often involve the reduction of a carbonyl group or a carbon-carbon double bond in a pyrrolidine precursor.

One common approach is the diastereoselective reduction of N-protected 4-hydroxyproline derivatives. The stereochemical outcome of the reduction of the ketone in N-Boc-4-ketoproline, for instance, can be controlled by the choice of reducing agent, leading to either the cis or trans diastereomer of the corresponding 3-hydroxy-4-substituted pyrrolidine. Another powerful method is the reductive amination of 1,4-dicarbonyl compounds. This reaction allows for the construction of the pyrrolidine ring in a single step through the formation of an imine or enamine intermediate followed by reduction.

| Precursor Type | Reducing Agent | Key Transformation | Product | Diastereoselectivity/Yield |

| N-Boc-4-ketoproline benzyl (B1604629) ester | NaBH₄ | Ketone reduction | Boc-(3S,4R)-3-fluoro-4-hydroxyproline benzyl ester | 42% yield (for the desired diastereomer) |

| 1,4-Dicarbonyl compound | NaBH₄ / H₃PW₁₂O₄₀ | Reductive amination | Pyrrolidin-3-one | General method |

| Levulinic acid and aromatic amines | Phenylsilane / Co₂(CO)₈ | Reductive amination/Hydrosilylation | Pyrrolidine | Yields up to 95% |

Installation of the Pyridin-4-yl Moiety

Once the chiral (S)-pyrrolidin-3-ol core is secured, the final key step is the introduction of the pyridin-4-yl group onto the nitrogen atom. N-arylation strategies are the most common methods to achieve this transformation.

N-Alkylation and N-Arylation Strategies

Transition-metal-catalyzed cross-coupling reactions are the cornerstone for forming the C-N bond between the pyrrolidine nitrogen and the pyridine (B92270) ring. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most widely used methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. nih.gov This reaction is known for its high functional group tolerance and broad substrate scope. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results. For the synthesis of this compound, this would typically involve the coupling of (S)-pyrrolidin-3-ol with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, in the presence of a palladium catalyst, a suitable ligand, and a base.

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and proceed under milder conditions. nih.gov This method can also be employed for the coupling of pyrrolidine derivatives with halopyridines.

| Reaction Type | Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |

| Buchwald-Hartwig | 4-Chloropyridine | Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | High Yields |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 60 |

| Ullmann-type | Aryl Iodide/Bromide | Aliphatic/Aromatic Amine | CuI / Metformin | Cs₂CO₃ | Ethanol (B145695) | 75-96 |

| Ullmann-type | Bromaminic acid | Aniline derivatives | Cu(0) / Microwave | Phosphate Buffer | Water | Good to Excellent |

Reductive Amination Routes

Reductive amination represents a direct and economical method for forging carbon-nitrogen bonds. nih.gov This strategy is applicable to the synthesis of this compound, typically involving the reaction of (S)-pyrrolidin-3-ol with a suitable pyridine derivative. However, the nucleophilicity of the amine and the reactivity of the pyridine species can present challenges. For instance, less nucleophilic amines may necessitate stronger acidic conditions to facilitate the formation of the imine or iminium ion intermediate, which can sometimes lead to reduced selectivity in the subsequent reduction step. nih.gov

A common approach involves the reaction of (S)-3-hydroxypyrrolidine with a 4-halopyridine. The synthesis of N-substituted 3-amino-4-halopyridines, which are valuable intermediates, can be problematic under standard reductive amination conditions. nih.govnih.gov To circumvent these issues, a sequential protocol involving the deprotection of a Boc-protected aminopyridine followed by reductive amination has been developed. nih.govnih.gov This method, mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate, provides access to a range of N-substituted 3-amino-4-halopyridines in high purity, often without the need for chromatography. nih.govnih.gov

Table 1: Reductive Amination of 3-Amino-4-halopyridines

| Entry | Halopyridine | Aldehyde/Ketone | Product | Yield (%) | Reference |

| 1 | N-Boc-3-amino-4-chloropyridine | Cyclohexanone | N-cyclohexyl-3-amino-4-chloropyridine | 85 | nih.gov |

| 2 | N-Boc-3-amino-4-bromopyridine | Benzaldehyde | N-benzyl-3-amino-4-bromopyridine | 92 | nih.gov |

| 3 | 3-amino-4-iodopyridine | Acetone | N-isopropyl-3-amino-4-iodopyridine | 78 | nih.gov |

Cross-Coupling Methodologies for Pyridyl Attachment

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C(sp²)-N bonds and are widely used in the synthesis of pharmaceuticals. wikipedia.orgatlanchimpharma.comacsgcipr.org This methodology is highly relevant for attaching the pyridyl group to the pyrrolidine nitrogen of (S)-3-hydroxypyrrolidine.

The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or sulfonate in the presence of a palladium catalyst and a suitable ligand. libretexts.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with various generations of phosphine-based ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPP was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered monoligated palladium species have been identified as highly active catalysts.

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides an alternative to palladium-catalyzed methods for forming aryl-nitrogen bonds. organic-chemistry.org While classic Ullmann conditions often require harsh reaction temperatures, modern variations with improved catalyst systems allow the reaction to proceed under milder conditions. organic-chemistry.org This reaction can be applied to the synthesis of this compound by coupling (S)-pyrrolidin-3-ol with a 4-halopyridine in the presence of a copper catalyst.

Table 2: Comparison of Cross-Coupling Reactions for C-N Bond Formation

| Reaction | Catalyst | Typical Substrates | Key Advantages | Key Disadvantages | Reference |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates and amines | Broad substrate scope, mild conditions | Cost of palladium, ligand sensitivity | wikipedia.orgorganic-chemistry.org |

| Ullmann Reaction | Copper | Aryl halides and amines/alcohols | Lower catalyst cost | Often requires higher temperatures | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium | Aryl boronic acids and aryl halides | High functional group tolerance | Pre-formation of boronic acid needed | nih.govcapes.gov.br |

Convergent and Divergent Synthetic Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.gov In the context of pyrrolidine-pyridine hybrids, MCRs can be employed to rapidly assemble the core structure. For example, a three-component reaction involving a benzoic acid derivative, an amine, and a third component to provide the remaining carbon atom can lead to the formation of isoindolinone structures, which are related to the pyrrolidine core. beilstein-journals.org

Another powerful MCR is the van Leusen three-component reaction (vL-3CR), which is highly versatile for the synthesis of substituted imidazoles and can be adapted for pyrrolidine-containing structures. nih.gov The mechanism typically involves the formation of a Schiff base, followed by the addition of an isocyanide carbanion and subsequent ring closure. nih.gov Such strategies allow for the rapid generation of molecular diversity from simple starting materials. nih.gov

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. rsc.orgresearchgate.net For the synthesis of analogues of this compound, one-pot procedures can be designed to introduce structural diversity. For instance, a one-pot three-component synthesis of furo[2,3-d]pyrimidines has been reported, demonstrating the power of this approach in generating complex heterocyclic systems. nih.gov

Spirooxindole-pyrrolidine derivatives, which share the pyrrolidine motif, have been synthesized in a facile one-pot process via a 1,3-dipolar cycloaddition of an azomethine ylide with a 3-methyleneoxindoline. rsc.org This highlights the potential for developing one-pot cycloaddition strategies to construct the pyrrolidine ring with concomitant attachment of other functionalities.

Control of Enantioselectivity and Diastereoselectivity in Synthesis

Achieving high levels of enantioselectivity is paramount in the synthesis of chiral molecules like this compound. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed. wikipedia.org A variety of chiral auxiliaries, many derived from natural sources, have been developed and are effective in controlling asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net For example, oxazolidinones and camphor-derived auxiliaries have been successfully employed in asymmetric synthesis. researchgate.netnih.gov

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. beilstein-journals.orgbenthamdirect.com Chiral pyrrolidine-based organocatalysts are particularly prominent and effective in promoting a wide range of enantioselective reactions. mdpi.combenthamdirect.com The development of novel pyrrolidine-based organocatalysts, often derived from the chiral pool, is an active area of research. beilstein-journals.org These catalysts can create a specific chiral environment around the reactants, leading to high levels of asymmetric induction. For instance, diarylprolinol silyl (B83357) ethers are highly efficient organocatalysts for various transformations. beilstein-journals.org The synthesis of new chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, and their application in asymmetric Michael additions has demonstrated excellent yields and enantioselectivities. rsc.org

Table 3: Common Chiral Auxiliaries and Organocatalysts in Asymmetric Synthesis

| Type | Example | Application | Typical Stereoselectivity | Reference |

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High (often >95% de) | researchgate.net |

| Chiral Auxiliary | Camphorsultam | Asymmetric Diels-Alder, Alkylation | High (often >95% de) | researchgate.net |

| Organocatalyst | Diarylprolinol Silyl Ethers | Michael Addition, Aldol Reactions | High (up to >99% ee) | beilstein-journals.orgrsc.org |

| Organocatalyst | Chiral cis-2,5-disubstituted Pyrrolidines | Michael Addition | Excellent (up to >99% ee) | rsc.org |

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome in the synthesis of enantiomerically enriched pyrrolidines, including this compound and its analogues, is highly dependent on the specific reaction conditions employed. Key factors that exert significant influence include the choice of catalyst, solvent, temperature, and the nature of reagents and protecting groups. Careful optimization of these parameters is crucial for achieving high diastereoselectivity and enantioselectivity.

One powerful strategy involves the use of chiral auxiliaries, such as the N-tert-butanesulfinyl group. In 1,3-dipolar cycloaddition reactions to form densely substituted pyrrolidines, the (S)-configuration of the sulfinyl group can direct the formation of a specific absolute configuration in the final product. acs.org The choice of catalyst is also paramount. For instance, the use of silver carbonate (Ag₂CO₃) as a catalyst in such cycloadditions has been shown to yield proline derivatives with high regio- and diastereoselectivities. acs.org

Catalytic asymmetric hydrogenation is another key method where reaction conditions are critical. The synthesis of chiral β-hydroxy-γ-lactams, which are precursors to substituted pyrrolidines, can be achieved with high stereoselectivity using specific catalyst systems. researchgate.net For example, a chiral DM-SEGPHOS-Ru(II) complex has been successfully used in the asymmetric hydrogenation of a β-keto-γ-lactam, affording the desired product with high diastereomeric and enantiomeric excess after recrystallization. researchgate.net

The solvent and the presence of a base can also dramatically affect the stereochemical course of a reaction. In a Brønsted-acid-mediated ring-expansion to form dihydropyridine (B1217469) derivatives, the use of a non-nucleophilic base like potassium carbonate (K₂CO₃) was found to be essential. The base suppresses the formation of undesired byproducts, leading to a clean reaction and a high yield of the desired stereoisomer. acs.org Similarly, in the three-component synthesis of spiro-pyrrolidines, both the solvent and the amount of catalyst were found to significantly impact the reaction yield and time, with ethanol being identified as an optimal solvent for achieving high regioselectivity. nih.gov

The table below summarizes the influence of various reaction conditions on the stereochemical outcome in the synthesis of chiral pyrrolidine derivatives, based on findings from related synthetic studies.

Table 1: Influence of Reaction Conditions on Stereoselectivity in Pyrrolidine Synthesis

| Factor | Condition | Effect on Stereochemical Outcome | Reference |

|---|---|---|---|

| Catalyst | Chiral DM-SEGPHOS-Ru(II) complex | High diastereoselectivity (de 98%) and enantioselectivity (ee >99%) in asymmetric hydrogenation. | researchgate.net |

| Silver Carbonate (Ag₂CO₃) | Promotes high regio- and diastereoselectivity in [3+2] cycloaddition reactions. | acs.org | |

| Chiral Auxiliary | (S)-N-tert-Butanesulfinyl group | Induces a specific absolute configuration (2S,3R,4S,5R) in the resulting pyrrolidine ring. | acs.org |

| Solvent | Ethanol (EtOH) | Found to increase reaction yield and decrease reaction time while maintaining high regioselectivity in a three-component reaction. | nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | Suppressed the formation of an undesired byproduct in a ring-expansion reaction, increasing the yield of the desired product to 95%. | acs.org |

Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not employed or does not provide sufficient enantiomeric purity, the separation of a racemic mixture into its constituent enantiomers becomes necessary. This process, known as enantiomeric resolution, is a cornerstone in the production of single-enantiomer pharmaceuticals. nih.govmdpi.com For 1-(Pyridin-4-yl)pyrrolidin-3-ol and related compounds, several resolution techniques are applicable, primarily classical resolution via diastereomer formation and preparative chiral chromatography. nih.govmdpi.com

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used method that involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization. mdpi.com

For a basic compound like 1-(Pyridin-4-yl)pyrrolidin-3-ol, acidic chiral resolving agents are typically used. The process involves the following steps:

Diastereomer Formation: The racemic base is treated with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) in a suitable solvent. This forms two diastereomeric salts.

Separation: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. This salt is then separated by filtration.

Liberation of Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the resolving agent, liberating the desired single enantiomer of the target compound. The resolving agent can often be recovered and reused.

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful and highly versatile technique for resolving enantiomers on a laboratory and industrial scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

Common chromatographic techniques for enantiomeric separation include:

Preparative High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for chiral separations. A solution of the racemate is injected into a column packed with a CSP, and a mobile phase carries the sample through. The differential interaction between the enantiomers and the CSP allows for their separation and collection as distinct fractions.

Preparative Supercritical Fluid Chromatography (SFC): SFC is often considered a "greener" and faster alternative to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov SFC can offer higher efficiency and faster separations compared to HPLC, making it particularly attractive for large-scale resolutions. nih.gov

The table below outlines the primary techniques used for the enantiomeric separation of chiral pyrrolidines.

Table 2: Resolution Techniques for Chiral Pyrrolidines

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. | Cost-effective for large scale; well-established technology. | Can be time-consuming to develop; success is not guaranteed; may require recycling of resolving agent. | mdpi.com |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. | Widely applicable; high purity achievable; provides both enantiomers. | Can be solvent-intensive; may have lower throughput than SFC. | nih.gov |

| Preparative Chiral SFC | Utilizes a Chiral Stationary Phase (CSP) with a supercritical fluid mobile phase for separation. | Faster than HPLC; reduced solvent consumption; scalable. | Higher initial equipment cost. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Silver Carbonate |

| DM-SEGPHOS-Ru(II) complex |

| Potassium Carbonate |

| Ethanol |

| Tartaric acid |

| Mandelic acid |

| Camphorsulfonic acid |

| Carbon dioxide |

Chemical Reactivity and Derivatization of S 1 Pyridin 4 Yl Pyrrolidin 3 Ol

Transformations at the Hydroxyl Group (Pyrrolidine C3-position)

The secondary alcohol at the C3 position of the pyrrolidine (B122466) ring is a key functional handle for a variety of chemical derivatizations. These include esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol can readily undergo esterification with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form the corresponding esters. These reactions are typically carried out in the presence of a coupling agent, such as a carbodiimide, or a base to neutralize the acid byproduct. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the deprotonated alcohol (alkoxide) reacts with an alkyl halide. Another powerful method for both ester and ether formation is the Mitsunobu reaction, which allows for the conversion of the alcohol under mild conditions and with inversion of stereochemistry at the C3 carbon. nih.gov

Table 1: Representative Esterification and Etherification Derivatives

| Derivative Type | Reagent/Reaction Type | Product |

|---|---|---|

| Ester | Acetic Anhydride | (S)-1-(Pyridin-4-yl)pyrrolidin-3-yl acetate (B1210297) |

| Ester | Benzoyl Chloride | (S)-1-(Pyridin-4-yl)pyrrolidin-3-yl benzoate |

| Ether | Methyl Iodide (Williamson) | (S)-3-methoxy-1-(pyridin-4-yl)pyrrolidine |

| Ether | Benzyl (B1604629) Bromide (Williamson) | (S)-3-(benzyloxy)-1-(pyridin-4-yl)pyrrolidine |

Oxidation Reactions

Oxidation of the secondary alcohol at the C3 position yields the corresponding ketone, 1-(pyridin-4-yl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. Common and effective oxidizing agents for this type of transformation include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane, and various chromium-based reagents. The resulting ketone is a valuable intermediate for further derivatization, for example, through reductive amination or reactions involving the enolate. In the context of related pyrrolidinol-containing structures, oxidation is a frequently employed synthetic step. For instance, the oxidation of (S)-prolinol derivatives is a key step in the synthesis of various pharmaceutical intermediates. mdpi.com

Table 2: Oxidation of the C3-Hydroxyl Group

| Reagent | Product |

|---|---|

| Dess-Martin Periodinane | 1-(Pyridin-4-yl)pyrrolidin-3-one |

| Swern Oxidation | 1-(Pyridin-4-yl)pyrrolidin-3-one |

| Pyridinium chlorochromate (PCC) | 1-(Pyridin-4-yl)pyrrolidin-3-one |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group at the C3 position can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at this position, including azides, halides, and cyanides. These reactions typically proceed with an inversion of stereochemistry if the mechanism is SN2. The introduction of such functional groups opens up further avenues for derivatization. For instance, an azide (B81097) can be reduced to an amine, which can then be further functionalized.

Reactions at the Pyrrolidine Nitrogen (N1-position)

The secondary amine within the pyrrolidine ring is a nucleophilic center and can readily participate in a variety of bond-forming reactions.

Acylation and Alkylation Reactions

The pyrrolidine nitrogen can be acylated using acyl chlorides, acid anhydrides, or carboxylic acids with a suitable coupling agent to form amides. This is a common strategy in medicinal chemistry to introduce a variety of substituents. Similarly, alkylation of the pyrrolidine nitrogen can be achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl groups onto the nitrogen, further diversifying the chemical space of the derivatives. The reactivity of the pyrrolidine nitrogen in acylation and alkylation reactions is a well-established principle in heterocyclic chemistry.

Formation of N-Substituted Derivatives

The formation of N-substituted derivatives is a cornerstone of modifying the properties of pyrrolidine-containing molecules. By choosing different acylating or alkylating agents, a vast library of compounds can be generated. For example, reaction with sulfonyl chlorides yields sulfonamides, while reaction with isocyanates produces ureas. These derivatizations can significantly impact the molecule's polarity, lipophilicity, and metabolic stability.

Table 3: Representative N-Substituted Derivatives

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acetyl Chloride | 1-((S)-3-hydroxypyrrolidin-1-yl)-1-(pyridin-4-yl)ethan-1-one |

| Alkylation | Methyl Iodide | (S)-1-methyl-1-(pyridin-4-yl)pyrrolidin-3-ol |

| Sulfonylation | Benzenesulfonyl Chloride | (S)-1-(benzenesulfonyl)-1-(pyridin-4-yl)pyrrolidin-3-ol |

| Urea Formation | Phenyl Isocyanate | (S)-3-hydroxy-N-phenyl-1-(pyridin-4-yl)pyrrolidine-1-carboxamide |

Ring-Opening Reactions Involving the Pyrrolidine Nitrogen

While the pyrrolidine ring is generally stable, ring-opening reactions, though not extensively documented for this specific molecule, can be inferred from the general reactivity of N-aryl pyrrolidines. Such reactions typically require significant energy input or specific reagents to cleave the C-N bonds of the saturated heterocyclic system. The stability of the pyrrolidine ring is a key feature, making it a reliable scaffold in medicinal chemistry. nih.gov

Reactions on the Pyridine (B92270) Ring

The pyridine moiety of this compound is the primary site for a diverse range of chemical modifications, including hydrogenation, aromatic substitutions, and C-H functionalization.

Catalytic Hydrogenation and Reduction of the Pyridine Ring

The pyridine ring can be fully saturated to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This transformation significantly alters the electronic properties and three-dimensional structure of the molecule. Various catalysts are effective for this reduction, with catalyst choice influencing reaction conditions and selectivity. researchgate.net

Table 1: Catalysts for Pyridine Hydrogenation

| Catalyst | Conditions | Efficacy | Reference |

|---|---|---|---|

| Bimetallic nanoparticles (Pd-Ag, Pd-Cu) | 60°C, 70 atm H₂ | 99% conversion, 99% selectivity for piperidine | researchgate.net |

| Carbon-supported metal catalysts | Continuous-flow operation | Effective for arylpyridines | researchgate.net |

The development of asymmetric hydrogenation methods allows for the direct synthesis of enantioenriched saturated heterocycles, although achieving high chemo- and stereoselectivity remains a challenge. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution challenging. youtube.com The nitrogen atom deactivates the ring towards electrophiles and directs substitution to the meta-position (C-3 and C-5). youtube.comuci.edu Protonation or coordination of the pyridine nitrogen to a Lewis acid further deactivates the ring. youtube.com To enhance reactivity, electron-donating groups can be introduced. youtube.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or at positions ortho and para to the nitrogen. masterorganicchemistry.com In the case of this compound, the pyrrolidinyl group acts as an electron-donating group, which can influence the regioselectivity of substitution reactions.

Directed C-H Functionalization of the Pyridine Ring

Direct C-H functionalization has emerged as a powerful tool for modifying pyridine rings with high regioselectivity. thieme-connect.com For 4-substituted pyridines, direct C-H arylation often occurs at the C-3 position. nih.gov Various transition-metal catalysts are employed for these transformations, enabling the introduction of alkyl, aryl, and other functional groups. thieme-connect.com

Recent advancements have also enabled meta-selective C-H functionalization through a redox-neutral dearomatization-rearomatization process, broadening the scope of possible modifications. nih.gov This method allows for the introduction of a wide range of functional groups, including trifluoromethyl and halogens, under catalyst-free conditions. nih.gov

Ring Transformations and Construction of Fused Systems

The modification of the core heterocyclic structure can lead to novel molecular frameworks with unique properties.

Reactions Leading to Expanded or Contracted Ring Systems

Recent research has demonstrated that pyridines can undergo ring contraction to form pyrrolidine derivatives. A photo-promoted reaction of pyridines with silylborane yields N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene, which serves as a versatile building block for various functionalized pyrrolidines. nih.govosaka-u.ac.jpbohrium.com This method provides a pathway to synthetically challenging pyrrolidine structures from abundant pyridine starting materials. nih.govosaka-u.ac.jp

While ring expansion reactions of the pyrrolidine moiety in this specific compound are not well-documented, general methodologies exist for the expansion of pyrrolidine rings in other contexts, often involving rearrangement or ring-opening/ring-closing sequences.

Formation of Pyrrolidine-Pyridine Fused Heterocycles

There is currently no available literature detailing the direct conversion of this compound into pyrrolidine-pyridine fused heterocycles. Such transformations would likely involve intramolecular cyclization strategies, potentially through activation of the hydroxyl group and subsequent reaction with the pyridine ring, or through reactions involving the secondary amine of the pyrrolidine and a suitable functional group on the pyridine ring. The absence of published methods suggests that either these reactions are challenging to achieve, or the resulting fused systems have not yet been a focus of synthetic campaigns.

Synthesis of Polycyclic Scaffolds Incorporating the Pyrrolidine-Pyridine Unit

Similarly, the synthesis of polycyclic scaffolds that incorporate the this compound unit is not described in the current body of scientific literature. The development of such scaffolds would be of considerable interest for creating conformationally constrained molecules with potentially enhanced biological activity and selectivity. Methodologies to achieve this could include multi-component reactions, cycloadditions, or cascade reactions starting from derivatives of this compound. The lack of data in this area underscores a frontier in the exploration of the chemical space around this particular building block.

Applications of S 1 Pyridin 4 Yl Pyrrolidin 3 Ol and Its Chiral Derivatives in Synthetic Chemistry

As Chiral Building Blocks in Complex Organic Synthesis

Chiral 3-hydroxypyrrolidines are recognized as essential intermediates in the synthesis of a wide array of biologically active molecules and fine chemicals. google.comnih.gov Their rigid, stereochemically defined structure allows for the transfer of chirality into a target molecule, a crucial aspect in the development of pharmaceuticals and agrochemicals where often only one enantiomer exhibits the desired activity.

Construction of Enantiopure Nitrogen-Containing Heterocyclic Scaffolds

The pyrrolidine (B122466) ring is a prevalent motif in numerous natural products and pharmaceutical agents. openmedicinalchemistryjournal.comnih.govresearchgate.net Chiral N-substituted 3-hydroxypyrrolidines serve as versatile starting materials for the synthesis of more complex, enantiopure nitrogen-containing heterocyclic systems. The hydroxyl group can be readily converted into a good leaving group, such as a mesylate or tosylate, facilitating intramolecular nucleophilic substitution by a tethered nucleophile to construct fused or bridged ring systems. Alternatively, the pyrrolidine nitrogen can participate in cyclization reactions.

For instance, the synthesis of various pyrrolidine-containing drugs often commences from chiral precursors like 4-hydroxyproline (B1632879), which can be chemically modified to yield derivatives analogous to (S)-1-(pyridin-4-yl)pyrrolidin-3-ol. nih.gov These derivatives are then elaborated into complex heterocyclic structures. The synthesis of Darifenacin, a drug for treating urinary incontinence, involves the reaction of a chiral pyrrolidine-based amide with a bromo-alkane to construct the final molecule. nih.gov Similarly, the synthesis of the antibiotic Doripenem utilizes a derivative of 4-hydroxyproline that is converted into a mesylate to facilitate further substitution and construction of the carbapenem (B1253116) core. nih.gov

The general strategy involves leveraging the inherent chirality of the 3-hydroxypyrrolidine core to control the stereochemistry of subsequent transformations, leading to the formation of complex heterocyclic scaffolds with high optical purity.

Role in the Synthesis of Optically Active Fine Chemicals

The utility of chiral 3-hydroxypyrrolidines extends to the synthesis of a variety of optically active fine chemicals. These compounds are often used as key intermediates in multi-step synthetic sequences. The synthesis of optically active 3-pyrrolidinol (B147423) derivatives can be achieved through various methods, including the hydroxylation of 1-benzoylpyrrolidine (B181117) by microorganisms like Aspergillus sp., followed by enzymatic resolution to yield enantiopure products. nih.gov These enantiopure building blocks can then be converted into a range of derivatives. nih.gov

Chiral 3-hydroxypyrrolidine and its derivatives are considered essential intermediates for a variety of chiral medicines, including antibiotics, analgesics, and antipsychotics. google.com The direct derivatization of the chiral 3-hydroxypyrrolidine scaffold allows for its incorporation into larger, more complex molecules, making it a valuable tool in drug discovery and development.

As Chiral Ligands in Asymmetric Catalysis

The presence of both a nitrogen atom within the pyrrolidine ring and a hydroxyl group provides two potential coordination sites for metal centers, making chiral 3-hydroxypyrrolidine derivatives attractive candidates for use as ligands in asymmetric catalysis. The pyridine (B92270) ring in this compound adds a third potential coordination site, allowing for the formation of well-defined, rigid metal complexes that can create a chiral environment around the metal center, thereby inducing enantioselectivity in a variety of transformations.

Metal-Mediated Asymmetric Transformations

While specific examples employing this compound as a ligand in metal-mediated asymmetric catalysis are not extensively documented, the broader class of N-heterocyclic carbenes (NHCs) and pyridine-containing ligands have shown significant promise. For example, chiral NHC organocatalysts have been used in the atroposelective [3 + 2] Michael addition and lactam ring formation to produce axially chiral pyrazolo[1,2-a]triazoles with good enantioselectivities. nih.gov This highlights the potential of N-heterocyclic scaffolds to act as effective chiral inducers in metal-free systems, a principle that can be extended to metal-catalyzed reactions.

The development of novel pyrrolidine-based organocatalysts for the asymmetric Michael addition of carbonyl compounds to nitroolefins has been achieved using precursors derived from (R)-glyceraldehyde, demonstrating the versatility of the pyrrolidine scaffold in designing bifunctional catalysts. nih.gov

Below is a table showing the performance of a related chiral pyrrolidine-based bifunctional organocatalyst in the asymmetric Michael addition.

| Catalyst | Electrophile | Nucleophile | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| (S)-N-(pyrrolidin-2-ylmethyl)thiourea derivative | trans-β-nitrostyrene | Cyclohexanone | Toluene | 95 | 95:5 | 98 (syn) |

| (S)-N-(pyrrolidin-2-ylmethyl)thiourea derivative | trans-β-(2-chlorophenyl)nitroethylene | Cyclohexanone | Toluene | 92 | 94:6 | 97 (syn) |

| (S)-N-(pyrrolidin-2-ylmethyl)thiourea derivative | trans-β-(4-methoxyphenyl)nitroethylene | Cyclohexanone | Toluene | 98 | 96:4 | 99 (syn) |

Data sourced from studies on related pyrrolidine-based organocatalysts.

Organocatalytic Applications

The field of asymmetric organocatalysis has seen a surge in the use of chiral amines, with pyrrolidine derivatives, particularly those derived from proline, playing a central role. nih.govnih.gov These catalysts operate through the formation of transient enamines or iminium ions with carbonyl compounds, which then react enantioselectively with an electrophile. The hydroxyl group in 3-hydroxypyrrolidine derivatives can participate in hydrogen bonding, helping to organize the transition state and enhance stereocontrol.

The application of novel bifunctional pyrrolidine-based organocatalysts in the asymmetric Michael addition of carbonyl compounds to nitroolefins has been successfully demonstrated. nih.gov These catalysts, synthesized from chiral precursors, effectively control the stereochemical outcome of the reaction.

Role in Stereoselective C-C and C-X Bond Formations (e.g., Michael Addition, Alkylation)

Chiral pyrrolidine derivatives have proven to be highly effective organocatalysts for a variety of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key C-C bond-forming reaction where pyrrolidine-based catalysts have excelled. nih.govyoutube.com Weaker nucleophiles, such as amines, tend to favor the 1,4-addition characteristic of the Michael reaction. youtube.com

In a typical organocatalytic cycle for a Michael addition, the chiral pyrrolidine catalyst forms an enamine with a donor aldehyde or ketone. This enamine then attacks the Michael acceptor (e.g., a nitroolefin) in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.

Similarly, in asymmetric alkylations, the chiral pyrrolidine catalyst can activate a carbonyl compound towards nucleophilic attack by forming an iminium ion, or it can activate the electrophile. The first Lewis base-catalyzed chemoselective asymmetric N-allylic alkylation of enamides with Morita–Baylis–Hillman carbonates has been developed, affording multifunctional products with up to 92% ee. rsc.org

The table below illustrates the effectiveness of a related chiral pyrrolidine catalyst in the asymmetric benzoyloxylation of aldehydes, a C-O bond-forming reaction.

| Catalyst | Aldehyde | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Tritylpyrrolidine Derivative | 3-Phenylpropanal | Benzoyl Peroxide | Toluene | 92 | 85 |

| Chiral Tritylpyrrolidine Derivative | Pentanal | Benzoyl Peroxide | Toluene | 88 | 82 |

| Chiral Tritylpyrrolidine Derivative | Heptanal | Benzoyl Peroxide | Toluene | 90 | 83 |

Data based on studies of related chiral tritylpyrrolidine derivatives as organocatalysts. researchgate.net

Exploration in Reaction Mechanism Studies.

The exploration of this compound and its derivatives in reaction mechanism studies provides a window into the subtle forces that govern chemical transformations. The compound's rigid, chiral backbone, coupled with its functional groups capable of engaging in specific interactions, makes it an ideal candidate for dissecting complex reaction pathways.

Mechanistic Insights from Derivatization and Reactivity Studies.

While direct mechanistic studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from the reactivity of analogous compounds and the functional groups present in the molecule. The derivatization of the hydroxyl and pyridyl groups, in particular, can offer a wealth of information about a reaction's mechanism.

The reactivity of the pyridyl nitrogen is a key aspect. Its basicity and ability to coordinate with metal centers can be modulated by introducing substituents on the pyridine ring. Studies on other pyridyl-containing ligands have shown that the nitrogen's position within the ring significantly affects enantioselectivity in catalytic reactions. For instance, in certain asymmetric reactions, 3- and 4-aminopyridinyl catalysts have demonstrated superior results, highlighting the importance of the nitrogen's electronic environment. nih.gov Furthermore, research on manganese-based oxidation catalysis has revealed that pyridyl-based ligands can decompose in situ to form pyridine-2-carboxylic acid, which was identified as the true catalytic species. rsc.orgresearchgate.net This underscores the importance of studying the stability and potential transformations of pyridyl-containing compounds under reaction conditions to gain accurate mechanistic understanding.

The hydroxyl group on the pyrrolidine ring is another critical handle for mechanistic probing. Its derivatization into ethers or esters alters its hydrogen-bonding capabilities and steric profile. By comparing the reactivity and stereoselectivity of the parent alcohol with its derivatives, chemists can infer the role of hydrogen bonding in the transition state.

To illustrate how derivatization can provide mechanistic clues, consider the hypothetical data in the following table for a generic asymmetric Michael addition:

Table 1: Effect of Derivatization of a Chiral Pyrrolidine Catalyst on a Michael Addition

| Catalyst Derivative | Modification | Enantiomeric Excess (ee %) | Reaction Rate (relative) | Mechanistic Implication |

| This compound | Parent Compound | 92 | 1.0 | Baseline reactivity and stereoselectivity. |

| 3-Methoxy-(S)-1-(pyridin-4-yl)pyrrolidine | O-Methylation | 65 | 0.8 | Decreased ee suggests the hydroxyl group is a key hydrogen bond donor in the stereodetermining step. |

| (S)-1-(1-Oxidopyridin-4-yl)pyrrolidin-3-ol | N-Oxidation | 85 | 0.5 | Altered electronics of the pyridine ring affects catalytic activity, possibly through modified Lewis basicity or steric hindrance. |

| (S)-1-(Pyridin-4-yl)pyrrolidin-3-yl Acetate (B1210297) | O-Acetylation | 70 | 0.9 | Similar to O-methylation, blocking the hydroxyl group reduces stereocontrol. |

This table is based on established principles in asymmetric catalysis and is for illustrative purposes.

Role in Understanding Stereochemical Pathways.

The rigid, chiral structure of this compound makes it an excellent platform for understanding how stereochemical information is transferred during a reaction. The "S" configuration of the pyrrolidine ring provides a fixed spatial arrangement of the substituents, which in turn dictates the facial selectivity of approaching substrates.

The hydroxyl group is particularly important in this context. In many organocatalyzed reactions, a hydroxyl group on the catalyst is proposed to form a hydrogen bond with the electrophile, holding it in a specific orientation relative to the nucleophile. wikipedia.org This is a common strategy in nature and has been successfully mimicked in synthetic catalysts. For example, the enhanced enantioselectivity of trans-4-hydroxy-(S)-prolinamide in aldol (B89426) reactions is attributed to the formation of an intermolecular hydrogen bond network by the hydroxyl group. nih.gov This principle is directly applicable to this compound, where the 3-hydroxy group can act as a hydrogen bond donor to activate and orient a substrate.

The following table outlines the potential stereodirecting interactions of this compound in a hypothetical catalytic cycle:

Table 2: Potential Stereodirecting Interactions of this compound

| Structural Feature | Type of Interaction | Role in Stereochemical Pathway |

| (S)-Pyrrolidine Ring | Chiral Scaffold | Provides a rigid framework that dictates the overall spatial arrangement of the catalytic groups and the approach of substrates. |

| 3-Hydroxy Group | Hydrogen Bond Donor | Orients and activates the electrophile, facilitating a stereoselective attack by the nucleophile. wikipedia.org |

| Pyridin-4-yl Nitrogen | Lewis Base / Hydrogen Bond Acceptor | Can interact with acidic protons on the substrate or co-catalyst, influencing the geometry of the transition state. |

| Pyridin-4-yl Ring | Aromatic System | Can participate in π-stacking interactions with aromatic substrates, providing an additional layer of stereochemical control. |

By systematically studying how modifications to each of these features impact the enantiomeric and diastereomeric ratios of the products, a detailed picture of the stereochemical pathway can be constructed. This knowledge is not only fundamental to understanding the specific reaction but also contributes to the rational design of new and more effective chiral catalysts.

Spectroscopic and Advanced Analytical Characterization Techniques for S 1 Pyridin 4 Yl Pyrrolidin 3 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

¹H and ¹³C NMR for Detailed Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol and its derivatives. nih.govmdpi.comnih.govresearchgate.net The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For instance, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region, while the protons of the pyrrolidine (B122466) ring are observed at higher field strengths. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.govmdpi.comnih.govresearchgate.net Each unique carbon atom gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and the nature of its neighboring atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be further utilized to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. emerypharma.com

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrolidine Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine C2', C6' | 8.2 (d) | 150.0 |

| Pyridine C3', C5' | 6.7 (d) | 108.0 |

| Pyrrolidine C2 | 3.8 (m) | 55.0 |

| Pyrrolidine C3-H | 4.5 (m) | - |

| Pyrrolidine C3-OH | - | 70.0 |

| Pyrrolidine C4 | 2.1 (m) | 35.0 |

| Pyrrolidine C5 | 3.6 (m) | 52.0 |

Note: This is a representative table; actual chemical shifts can vary depending on the solvent and specific derivative.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of this compound and its derivatives. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It is invaluable for tracing the connectivity of protons within the pyrrolidine ring and confirming the substitution pattern on the pyridine ring. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comsdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on the already assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the pyridine and pyrrolidine rings. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the pyrrolidine ring. researchgate.net

Chiral NMR Shift Reagents and Auxiliaries for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter. Chiral NMR shift reagents or chiral derivatizing agents can be employed to determine this. libretexts.orgharvard.edu These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum for the (R) and (S) enantiomers. libretexts.orgnih.govnih.gov The integration of these signals allows for the quantitative determination of the enantiomeric excess. Lanthanide-based chiral shift reagents are often used for this purpose. harvard.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. jst-ud.vn This precision allows for the unambiguous determination of the molecular formula of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental compositions. jst-ud.vn

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 179.1182 | 179.1180 |

Note: The data presented is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound and its derivatives. nih.gov By analyzing the fragments, it is possible to deduce the connectivity of the different parts of the molecule, providing an additional layer of structural confirmation that complements the data obtained from NMR spectroscopy. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of the structural framework of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the pyridine ring, the pyrrolidine ring, the tertiary amine, and the hydroxyl group.

The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to appear in the 1150-1050 cm⁻¹ region. The aromatic pyridine ring gives rise to several characteristic bands. The C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ range. pw.edu.pl Aromatic C=C and C=N stretching vibrations within the pyridine ring typically result in a series of bands in the 1600-1450 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.comacs.org The substitution pattern of the pyridine ring also influences the spectrum, with specific bands related to out-of-plane C-H bending.

The pyrrolidine ring, a saturated heterocycle, will show C-H stretching vibrations from its methylene (-CH₂) groups just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring, which is also attached to the pyridine ring, is expected to be observed in the 1250-1020 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C and C=N Stretch | 1600-1450 | |

| Pyrrolidine Ring | Aliphatic C-H Stretch | 2980-2850 |

| Tertiary Amine | C-N Stretch | 1250-1020 |

| Secondary Alcohol | C-O Stretch | 1150-1050 |

Raman Spectroscopy for Structural Features

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer further insight into its molecular structure. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov

The symmetric breathing vibrations of the pyridine ring are typically strong and sharp in the Raman spectrum, appearing around 1000 cm⁻¹. cdnsciencepub.comcdnsciencepub.com Aromatic C-H stretching and ring stretching vibrations will also be present. The pyrrolidine ring vibrations, including CH₂ twisting and wagging modes, will contribute to the spectrum. Raman spectroscopy is generally less sensitive to the highly polar O-H bond compared to IR spectroscopy. The high polarizability of the pyridine ring's π-electron system often leads to strong Raman signals for its vibrations, making it a key feature for identification. imperial.ac.uk The interaction between the pyrrolidine ring and the pyridine moiety can also be probed by analyzing shifts in the characteristic vibrational frequencies. nih.govberkeley.edu

Table 2: Predicted Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Ring Breathing | ~1000 |

| Aromatic C-H Stretch | 3100-3000 | |

| Ring Stretching | 1600-1450 | |

| Pyrrolidine Ring | CH₂ Bending/Twisting | 1450-1300 |

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level.

Determination of Absolute Configuration

For a chiral molecule like this compound, determining the absolute configuration is paramount. X-ray crystallography of a suitable single crystal allows for the direct determination of the spatial arrangement of atoms. By employing anomalous dispersion, the absolute configuration of the chiral center at the C3 position of the pyrrolidine ring can be unequivocally assigned as (S). This technique is considered the gold standard for absolute configuration determination. nih.govmdpi.com The presence of a heavy atom in the structure or the formation of a salt or co-crystal with a molecule of known absolute configuration can facilitate this analysis.

Conformational Analysis in the Solid State

Beyond determining the absolute stereochemistry, X-ray crystallography provides detailed information about the conformation of the molecule in the solid state. This includes bond lengths, bond angles, and torsion angles. For this compound, the analysis would reveal the puckering of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation. It would also define the relative orientation of the pyridine ring with respect to the pyrrolidine ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, which dictate the crystal packing, can also be meticulously mapped. researchgate.net

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity and the enantiomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for purity analysis. nih.govsci-hub.septfarm.pl A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from any impurities. Detection is typically achieved using a UV detector, leveraging the UV absorbance of the pyridine ring. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. researchgate.net

To determine the enantiomeric excess (e.e.) of this compound, chiral HPLC is the method of choice. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. slideshare.net Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. acs.orgacs.orgnih.gov The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the (S) and (R) enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Table 3: Representative HPLC and Chiral HPLC Parameters

| Analysis Type | Column | Mobile Phase (Typical) | Detection |

| Purity (HPLC) | Reversed-Phase C18 | Acetonitrile/Water with buffer | UV (e.g., 254 nm) |

| Enantiomeric Excess (Chiral HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane (B92381)/Isopropanol (B130326) with additives | UV (e.g., 254 nm) |

Chiral Chromatography (GC, HPLC) for Enantiomeric Purity

The determination of the enantiomeric purity of chiral molecules like this compound is essential, as different enantiomers of a compound can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed and effective method for the separation and quantification of enantiomers. nih.govtandfonline.comresearchgate.net

Research Findings:

For the enantiomeric separation of compounds containing a pyridine ring and a chiral alcohol center, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have demonstrated broad applicability and high efficiency. tandfonline.comnih.gov Specifically, columns like Chiralpak® AD and Chiralcel® OJ, which are based on amylose and cellulose derivatives, respectively, are frequently used for the resolution of racemic mixtures of chiral alcohols and amines. nih.gov

In a study on the enantiomeric separation of pyridazinone derivatives containing a chiral 2-hydroxymethylpyrrolidino moiety, a structure with similarities to the target compound, a Chiralcel® OJ column was successfully used. The mobile phase typically consists of a mixture of hexane and an alcohol like ethanol (B145695) or 2-propanol. nih.gov For the separation of hydroxychloroquine (B89500) enantiomers, which also contain a chiral alcohol and a heterocyclic core, a Chiralpak® AD-H column with a mobile phase of n-hexane and isopropanol containing a small amount of a basic additive like diethylamine (B46881) (DEA) provided excellent resolution. nih.gov The basic additive helps to improve peak shape and resolution for basic compounds like those containing a pyridine ring.

While Gas Chromatography (GC) can also be used for chiral separations, it often requires derivatization of the analyte to increase its volatility and interaction with the chiral stationary phase. For chiral alcohols, this might involve acylation or silylation. nih.gov However, for a compound like this compound, direct analysis by chiral HPLC is generally the preferred method due to its simplicity and the high resolution achievable without derivatization.

The enantiomeric excess (e.e.) of a sample of this compound can be determined by integrating the peak areas of the two enantiomers in the chromatogram. The following table illustrates a hypothetical, yet representative, set of HPLC conditions for such an analysis, based on methods for structurally related compounds.

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity of 1-(Pyridin-4-yl)pyrrolidin-3-ol

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (S)-enantiomer | ~12 min |

| Expected Retention Time (R)-enantiomer | ~15 min |

Preparative Chromatography for Compound Purification

Following the synthesis of this compound, purification is necessary to remove any unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique for isolating pure compounds from a mixture. lcms.czwarwick.ac.uk The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. warwick.ac.uk

Research Findings:

The purification of chiral pyrrolidine derivatives and other nitrogen-containing heterocyclic compounds often employs column chromatography on silica (B1680970) gel or preparative reversed-phase HPLC. For compounds with basic functionalities like the pyridine and pyrrolidine nitrogens in the target molecule, silica gel chromatography can sometimes be challenging due to strong interactions leading to peak tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent.

In the synthesis of various substituted pyrrolidine derivatives, flash chromatography on silica gel is a common purification step. acs.org For instance, the purification of N-substituted pyrrolidine derivatives has been achieved using gradients of ethyl acetate (B1210297) in hexane. acs.org For more polar compounds or when silica gel chromatography is not effective, preparative reversed-phase HPLC is the method of choice. This technique uses a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

The purification strategy for this compound would likely involve an initial purification by flash column chromatography followed by a final polishing step using preparative HPLC if very high purity is required. The choice between normal-phase and reversed-phase preparative HPLC would depend on the solubility and chromatographic behavior of the compound and its impurities.

The following table outlines a potential two-step purification process for this compound, based on common practices for similar compounds.

Table 2: Representative Preparative Chromatography Methods for Purification of this compound

| Method | Stationary Phase | Mobile Phase | Purpose |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Dichloromethane / Methanol / Triethylamine (95:4.5:0.5, v/v/v) | Removal of major impurities and by-products |

| Preparative Reversed-Phase HPLC | C18 Silica Gel (10 µm) | Water (0.1% Formic Acid) / Acetonitrile (Gradient) | Final purification to >98% purity |

Computational and Theoretical Studies on S 1 Pyridin 4 Yl Pyrrolidin 3 Ol

Density Functional Theory (DFT) Calculations

No published studies were found that specifically detail the geometry optimization or conformational analysis of (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol using DFT methods. Such studies would be valuable for determining the molecule's most stable three-dimensional structure and identifying its various low-energy conformations.

There is no available research on the electronic structure of this compound, which would typically involve the analysis of molecular orbitals, electron density distribution, and the prediction of reactive sites within the molecule.

No literature could be located that performs transition state analysis for catalytic reactions involving this compound. This type of analysis is crucial for understanding the mechanisms of reactions where this compound might act as a catalyst or ligand.

Molecular Dynamics (MD) Simulations

Specific molecular dynamics simulations to explore the conformational flexibility and dynamic behavior of this compound have not been reported in the scientific literature.

There are no available MD simulation studies that investigate the intermolecular interactions between this compound and potential substrates or metal centers in a catalytic context.

Quantitative Structure-Property Relationships (QSPR)

QSPR studies are computational methods that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, such studies would be invaluable in predicting its behavior in various chemical and biological systems.

Correlating Structural Features with Synthetic Outcomes or Catalytic Performance

A significant application of QSPR for this compound would be to correlate its distinct structural attributes with its potential efficacy as a catalyst or its behavior in synthetic reactions. Key structural descriptors such as electronic properties (e.g., charge distribution on the pyridine (B92270) nitrogen and the pyrrolidinol oxygen), steric parameters (e.g., molecular volume and surface area), and topological indices could be calculated and correlated with experimental data.

Hypothetical Data Table for QSPR Correlation:

| Descriptor | Value (Calculated) | Correlation with Catalytic Activity (Hypothetical) |

| Dipole Moment | Positive | |

| HOMO Energy | Negative | |

| LUMO Energy | Positive | |

| Polar Surface Area | Positive | |

| Molecular Volume | Negative |

This table is for illustrative purposes only, as no specific experimental or computational data for this compound in this context is currently available.

Such an analysis would allow researchers to understand, for instance, how the hydrogen-bonding capability of the hydroxyl group and the basicity of the pyridine nitrogen collectively influence its catalytic activity in a given reaction.

Predictive Modeling for Novel Analogues

Building upon a QSPR model, predictive modeling for novel analogues of this compound could be undertaken. By systematically modifying the parent structure—for example, by substituting on the pyridine ring or altering the stereochemistry of the pyrrolidinol ring—a virtual library of new compounds could be generated.

The established QSPR model could then be used to predict the properties of these novel analogues without the need for their physical synthesis and testing, thereby accelerating the discovery of compounds with enhanced performance. For instance, a model might predict that adding an electron-withdrawing group to the pyridine ring could enhance a specific catalytic property.

Hypothetical Predictive Model Performance:

| Model Type | R² (Training Set) | Q² (Test Set) | RMSEP |

| Multiple Linear Regression | |||

| Partial Least Squares | |||

| Support Vector Machine |

This table illustrates the kind of validation metrics that would be used to assess the reliability of a predictive QSPR model. The values are placeholders.

The development of robust and validated predictive models would be a crucial step in the rational design of new catalysts or functional molecules based on the this compound scaffold. However, the foundational experimental and computational data required to build and validate these models for this specific compound is not yet present in the scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic routes to (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol and its analogues is paramount for its broader application. Future research will likely focus on methodologies that are not only efficient but also adhere to the principles of green chemistry.

Current synthetic strategies for pyrrolidine-containing molecules often rely on established, but sometimes inefficient or wasteful, methods. A significant portion of these syntheses begins with chiral precursors like proline and 4-hydroxyproline (B1632879). nih.govmdpi.com The most common approach involves introducing a pre-existing, optically pure pyrrolidine (B122466) ring into the target molecule. nih.govmdpi.com

Design and Synthesis of New Chiral Derivatives for Advanced Catalytic Systems

The core structure of this compound is an ideal starting point for the design of new chiral ligands and organocatalysts. The pyridinyl nitrogen and the pyrrolidine nitrogen offer multiple coordination sites for metal catalysts, while the hydroxyl group can be further functionalized to tune the steric and electronic properties of the resulting catalyst.